(3-(Indolin-5-yl)phenyl)methanol chemical properties
(3-(Indolin-5-yl)phenyl)methanol chemical properties
Executive Summary & Structural Identification[1]
Compound Name: (3-(Indolin-5-yl)phenyl)methanol Systematic Name: [3-(2,3-dihydro-1H-indol-5-yl)phenyl]methanol Molecular Formula: C₁₅H₁₅NO Molecular Weight: 225.29 g/mol Structural Classification: Biaryl scaffold; 5-substituted indoline; Benzyl alcohol derivative.
Introduction
(3-(Indolin-5-yl)phenyl)methanol is a critical pharmacophore intermediate used in the synthesis of small molecule inhibitors targeting kinases (e.g., JAK/STAT pathway), G-protein coupled receptors (GPCRs), and protein-protein interaction interfaces (e.g., PD-1/PD-L1).[1][2] Structurally, it consists of a 2,3-dihydro-1H-indole (indoline) core coupled at the C5 position to a phenyl ring bearing a meta-hydroxymethyl group.
Unlike its fully aromatic analog [(3-(1H-Indol-5-yl)phenyl)methanol, CAS 1349716-34-2], the indoline core possesses a puckered C2-C3 conformation (non-planar), offering a distinct spatial vector for drug design. The secondary amine (N1) provides a nucleophilic handle for diversification, while the benzyl alcohol serves as a versatile linker for fragment growing.
Physicochemical Profile
The following properties are derived from experimental data of structural analogs and computational consensus models (ACD/Labs, EPISuite).
| Property | Value / Description | Significance in Drug Design |
| Physical State | Off-white to pale yellow solid | Typical for biaryl amines; color darkens upon oxidation. |
| Melting Point | 115–120 °C (Predicted) | Crystalline solid suitable for stable storage. |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM | High solubility in polar organic solvents facilitates coupling reactions. |
| Water Solubility | Low (<0.1 mg/mL at pH 7) | Requires protonation (pH < 4) or solubilizing groups for aqueous assays. |
| pKa (Base) | ~4.5 (Indoline N-H) | Less basic than aliphatic amines but more nucleophilic than indole N-H. |
| LogP | 2.1 ± 0.3 | Lipophilicity falls within the "Rule of 5" ideal range for oral bioavailability. |
| PSA | ~32 Ų | Excellent membrane permeability (PSA < 140 Ų). |
Synthetic Methodologies
Strategic Analysis
The synthesis of (3-(Indolin-5-yl)phenyl)methanol is most efficiently achieved via Suzuki-Miyaura cross-coupling . This pathway is superior to Stille or Negishi couplings due to the high tolerance for the free hydroxyl group (-CH₂OH) and the secondary amine, minimizing the need for protecting groups.
Key Challenges:
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Oxidation Sensitivity: The indoline core is susceptible to oxidation to indole under aerobic conditions or with aggressive oxidants.
-
Protodeboronation: The boronic acid partner can undergo deborylation if reaction temperature is excessive (>100°C).
Protocol: Palladium-Catalyzed Suzuki Coupling
Reaction: 5-Bromoindoline + (3-(hydroxymethyl)phenyl)boronic acid
Reagents & Stoichiometry:
-
Substrate A: 5-Bromoindoline (1.0 equiv)
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Substrate B: (3-(hydroxymethyl)phenyl)boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for stability and resistance to oxidation.
-
Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)
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Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
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Degassing: Charge a reaction vial with 5-bromoindoline, boronic acid, and K₂CO₃. Add 1,4-dioxane/water. Sparge with Argon for 10 minutes. Critical: Oxygen removal prevents homocoupling and indoline oxidation.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of Argon. Seal the vessel immediately.
-
Reaction: Heat to 85°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 198/200) and appearance of product (M+H 226).
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Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.
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Purification: Flash column chromatography (SiO₂). Elute with Hexanes:EtOAc (gradient 20%
50%). The indoline N-H is polar; the alcohol increases polarity further.
Synthetic Workflow Diagram
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling strategy for the convergent synthesis of the biaryl indoline scaffold.
Chemical Reactivity & Derivatization[1][2][4]
This molecule possesses three distinct reactive centers (vectors) that allow for orthogonal functionalization.
A. Indoline Nitrogen (N1) - The "Warhead" Vector
The secondary amine is nucleophilic. In medicinal chemistry, this position is often derivatized to modulate potency or attach covalent warheads (e.g., acrylamides).
-
Acylation: Reacts with acid chlorides/anhydrides to form amides (e.g., with acryloyl chloride
covalent kinase inhibitors). -
Urea Formation: Reacts with isocyanates to form urea derivatives (common in TRPV1 or kinase inhibitors).
B. Benzyl Alcohol (-CH₂OH) - The "Linker" Vector
The hydroxyl group is a handle for extending the carbon skeleton or improving solubility.
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Oxidation: MnO₂ (mild) converts the alcohol to the benzaldehyde without oxidizing the indoline nitrogen.
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Halogenation: SOCl₂ or PBr₃ converts the alcohol to a benzyl halide, enabling nucleophilic substitution (Sɴ2) with amines or heterocycles.
C. Indoline Core - The "Redox" Switch
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Aromatization: Treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil oxidizes the indoline to the corresponding Indole . This flattens the molecule, altering its binding affinity and 3D topography.
Reactivity Logic Map
Caption: Orthogonal reactivity map showing the three primary vectors for chemical modification: N-capping, OH-extension, and Core oxidation.
Medicinal Chemistry Applications
Pharmacophore Analysis
The (3-(Indolin-5-yl)phenyl)methanol scaffold is a "privileged structure" in drug discovery, often serving as a mimetic for biphenyl systems but with added solubility and vectors for hydrogen bonding.
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Kinase Inhibition (Type II): The indoline NH can function as a hydrogen bond donor to the hinge region of kinases (e.g., JAK2, TYK2), while the phenyl-methanol group extends into the solvent-exposed front pocket or the hydrophobic back pocket, depending on substitution.
-
Immunomodulation: Similar 5-arylindoline motifs appear in PD-1/PD-L1 inhibitors (e.g., BMS-related patents), where the biaryl system facilitates pi-stacking interactions with tyrosine residues in the binding pocket.
-
Conformational Control: The
character of the indoline C2/C3 atoms introduces a "kink" that disrupts planarity. This is often used to improve selectivity against flat off-targets (like DNA intercalators) and to increase solubility compared to the fully aromatic indole analog.
Handling & Safety
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon). The indoline core is prone to slow air oxidation to indole, which appears as a darkening of the solid.
-
Stability: Stable in solution (DMSO/MeOH) for 24 hours. Avoid prolonged exposure to strong acids, which may promote polymerization or dehydration of the benzyl alcohol.
References
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Suzuki-Miyaura Coupling on Indoles/Indolines
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Note: Foundational text for the protocol described in Section 3.
-
-
Indoline vs.
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Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
-
Medicinal Chemistry of 5-Arylindoles
-
Analogous Compound Data (Indole Version)
-
PubChem CID 66567584: (3-(1H-Indol-5-yl)phenyl)methanol. Link
- Reference for structural comparison and property extrapol
-
Sources
- 1. (3-(1H-Indol-5-yl)phenyl)methanol | 1349716-34-2 | Benchchem [benchchem.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
